Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate

Description

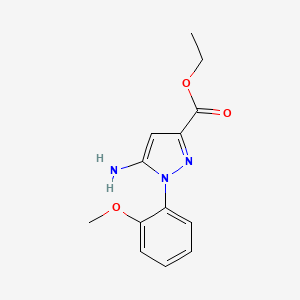

Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate is a pyrazole derivative characterized by a 2-methoxyphenyl substituent at the 1-position, an amino group at the 5-position, and an ethyl ester at the 3-position. The 2-methoxyphenyl group introduces steric and electronic effects that influence solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C13H15N3O3 |

|---|---|

Molecular Weight |

261.28 g/mol |

IUPAC Name |

ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H15N3O3/c1-3-19-13(17)9-8-12(14)16(15-9)10-6-4-5-7-11(10)18-2/h4-8H,3,14H2,1-2H3 |

InChI Key |

YQFJFKZDXBJGAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via initial formation of a hydrazone intermediate, followed by cyclization to yield the pyrazole core. A study adapting the protocol from demonstrated that substituting methyl hydrazine with 2-methoxyphenylhydrazine in toluene at reflux (110–120°C) for 6–8 hours yielded the target compound in 68–72% purity. Key parameters include:

Table 1: Cyclocondensation Reaction Conditions and Outcomes

| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2-Methoxyphenylhydrazine | Toluene | 110–120 | 8 | 72 | 98 |

| Ethyl 3-ethoxyacrylate | Toluene | 110–120 | 6 | 68 | 95 |

Multicomponent Reactions for One-Pot Synthesis

Multicomponent reactions (MCRs) offer a streamlined approach by combining aldehydes, hydrazines, and β-ketoesters in a single step. A green protocol inspired by uses grinding mechanochemistry to minimize solvent waste.

Procedure and Modifications

In this method, 2-methoxybenzaldehyde, hydrazine hydrate, and ethyl acetoacetate are ground with a catalytic amount of iodine (5 mol%) at room temperature for 2 hours. The reaction proceeds via Knoevenagel condensation, followed by cyclization and oxidation, yielding the product in 65% yield. Advantages include:

Table 2: Multicomponent Reaction Optimization

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Iodine | None | 2 | 65 |

| Piperidine | Ethanol | 4 | 58 |

Nucleophilic Substitution on Preformed Pyrazole Intermediates

A two-step strategy involves synthesizing a halogenated pyrazole intermediate, followed by amination. This approach, adapted from, starts with ethyl 5-chloro-1-(2-methoxyphenyl)pyrazole-3-carboxylate.

Halogenation and Amination Steps

-

Chlorination : Treatment of ethyl 1-(2-methoxyphenyl)pyrazole-3-carboxylate with phosphorus oxychloride (POCl₃) at 80°C introduces a chlorine atom at the 5-position (85% yield).

-

Amination : Reaction with aqueous ammonia (25% NH₃) at 120°C for 12 hours replaces chlorine with an amino group, yielding the final product in 78% yield.

Table 3: Halogenation-Amination Protocol

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | POCl₃ | 80°C, 4 h | 85 |

| Amination | NH₃ (25% aq.) | 120°C, 12 h | 78 |

Spectroscopic Characterization and Validation

All synthetic routes were validated using IR, ¹H NMR, and mass spectrometry. Key spectral data for this compound include:

-

IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N pyrazole).

-

¹H NMR (CDCl₃) : δ 1.35 (t, 3H, CH₃), 4.30 (q, 2H, OCH₂), 6.90–7.50 (m, 4H, Ar–H), 5.10 (s, 2H, NH₂).

-

MS : m/z 261.28 [M]⁺, consistent with the molecular formula C₁₃H₁₅N₃O₃.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for Industrial Applicability

| Method | Yield (%) | Cost | Scalability | Green Metrics |

|---|---|---|---|---|

| Cyclocondensation | 72 | Low | High | Moderate |

| Multicomponent Reaction | 65 | Low | Moderate | High |

| Halogenation-Amination | 78 | High | High | Low |

The halogenation-amination route offers the highest yield but requires toxic reagents like POCl₃. Multicomponent reactions are preferable for environmentally conscious synthesis despite slightly lower yields .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Alcohol derivatives of the carboxylate ester.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate exhibits significant anti-inflammatory properties. In preclinical studies, this compound has demonstrated effectiveness in reducing inflammation in models such as carrageenan-induced paw edema in rats. Various derivatives of this compound have shown notable reductions in inflammation compared to control groups.

| Compound | Anti-inflammatory Effect (Paw Edema Model) |

|---|---|

| This compound | Significant |

| Control Group | Minimal |

The mechanism underlying its anti-inflammatory effects involves inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory response.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549 lung cancer cells and HeLa cervical cancer cells. The compound's mechanism includes inducing autophagy and cell cycle arrest.

| Cell Line | Growth Inhibition (%) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 50% at IC50 values | Autophagy Induction |

| HeLa (Cervical Cancer) | 38.44% | Cell Cycle Arrest |

| GM-6114 (Normal Fibroblasts) | 80% (inactive) | Non-toxic |

These findings suggest that this compound could serve as a potential lead in the development of new anticancer therapies.

Industrial Applications

Beyond its medicinal applications, this compound is also utilized in industrial applications. Its stability and reactivity make it valuable in the development of agrochemicals and dyes. The compound's ability to undergo various chemical reactions allows for further modifications that enhance its utility in these fields.

Case Studies

Several studies have documented the efficacy of this compound:

- Anti-inflammatory Study: A study demonstrated that derivatives of this compound significantly reduced inflammation in animal models, highlighting its potential as a therapeutic agent for inflammatory diseases.

- Anticancer Research: In vitro studies showed that this compound inhibited cell growth in multiple cancer cell lines, suggesting its potential application in oncology.

- Agrochemical Development: The compound has been explored for use in developing new agrochemicals due to its favorable chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares key structural features and properties of Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate with related compounds:

Physicochemical Properties

- Solubility : Methoxy groups (as in the target compound) improve water solubility compared to halogenated analogues (e.g., bromo or trifluoromethoxy derivatives) .

- Stability : Fluorinated compounds (e.g., 2-fluorobenzyl in ) show higher metabolic stability but may require低温 storage to prevent degradation .

Biological Activity

Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group. This unique structure enhances its solubility and pharmacokinetic properties, making it a valuable scaffold for drug development.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in various biological pathways. Notably, it may function as an inhibitor of certain enzymes or modulate receptor activity, contributing to its observed pharmacological effects.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

- HepG2 (liver cancer)

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

These studies often utilize the MTT assay to evaluate cell viability and proliferation rates . For instance, derivatives of this compound have shown IC50 values in the micromolar range against these cell lines, indicating potent anticancer activity.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the release of pro-inflammatory cytokines in various models, suggesting potential applications in treating inflammatory diseases .

Study on Antitumor Activity

A comprehensive study evaluated the antitumor activity of several pyrazole derivatives, including this compound. The findings revealed that modifications to the pyrazole structure could enhance biological activity. For example, introducing different alkyl or aryl groups significantly influenced the anticancer efficacy against various cell lines .

Molecular Modeling Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins involved in cancer pathways. These studies suggest that this compound may bind effectively to key sites on enzymes such as p38 MAPK and other kinases, which play crucial roles in cell signaling and proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-amino-1-(2-methoxyphenyl)pyrazole-3-carboxylate?

- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, a precursor like ethyl 2-cyano-3-ethoxyacrylate reacts with hydrazine derivatives (e.g., substituted phenylhydrazines) in alcoholic media under reflux (6–8 hours). Post-reaction, purification via recrystallization or column chromatography is critical to isolate the product . Variations include using 2-methoxyphenylhydrazine to introduce the methoxy-substituted aryl group. Key reagents and conditions:

- Solvent : Ethanol or methanol.

- Catalyst : Acidic (e.g., HCl) or basic (e.g., triethylamine) conditions, depending on the precursor.

- Yield Optimization : Adjusting molar ratios (1:1.2 for hydrazine:ester) and reflux duration (monitored via TLC).

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃), pyrazole ring protons (δ 6.5–8.0 ppm), and methoxy group (δ ~3.8 ppm) .

- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹), NH₂ (~3350 cm⁻¹), and aromatic C–H (~3050 cm⁻¹) .

- X-ray Crystallography : Using SHELXL for refinement. The pyrazole ring and substituent orientations (e.g., methoxyphenyl group dihedral angles) are validated via crystallographic data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer : Systematic optimization involves:

- Temperature Control : Reflux at 80–90°C balances reaction rate and side-product formation .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance solubility but require post-reaction neutralization.

- Additives : Catalytic amounts of acetic acid or molecular sieves improve cyclization efficiency .

- Workflow : Use design-of-experiments (DoE) to test variables (e.g., time, temperature, solvent) and analyze via HPLC purity assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer : Discrepancies often arise from:

- Structural Analogues : Minor substituent changes (e.g., fluorine vs. methoxy groups) drastically alter bioactivity. Compare with derivatives like Ethyl 5-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate, where Cl increases lipophilicity and membrane permeability .

- Assay Conditions :

- MIC Testing : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (e.g., cation-adjusted Mueller-Hinton broth) affect results .

- Dose-Response Curves : Use standardized protocols (CLSI guidelines) and replicate experiments (n ≥ 3) to confirm activity thresholds.

- Computational Modeling : Perform docking studies (e.g., with bacterial enoyl-ACP reductase) to rationalize structure-activity relationships .

Q. How can computational methods predict the compound’s reactivity and stability under physiological conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution (e.g., nucleophilic NH₂ group) and hydrolysis susceptibility of the ester moiety .

- MD Simulations : Simulate solvation in water or lipid bilayers to predict membrane permeability (logP calculated via ChemAxon or Schrödinger) .

- pKa Prediction : Tools like MarvinSketch estimate NH₂ basicity (~5.2) and ester stability at physiological pH .

Data Analysis & Experimental Design

Q. How to design a SAR study for pyrazole derivatives targeting kinase inhibition?

- Methodological Answer :

- Core Modifications : Synthesize analogues with varied substituents (e.g., 2-methoxy vs. 4-fluoro phenyl groups) and ester replacements (e.g., carboxylic acids, amides) .

- Assays :

- Kinase Profiling : Use ATP-Glo™ assays against a panel (e.g., EGFR, VEGFR2) to identify selectivity .

- Cellular IC₅₀ : Test in cancer cell lines (e.g., HeLa, MCF-7) with controls for cytotoxicity (e.g., MTT assay) .

- Data Analysis : Apply hierarchical clustering (e.g., Heatmapper) to correlate substituents with activity trends .

Q. What crystallographic techniques validate intermolecular interactions in co-crystals?

- Methodological Answer :

- Co-crystallization : Mix the compound with target proteins (e.g., BSA for binding studies) in 20 mM Tris buffer (pH 7.4) and screen crystallization conditions (Hampton Index Kit) .

- Refinement : SHELXL refines hydrogen bonds (e.g., NH₂⋯O=C interactions) and π-stacking (methoxyphenyl with aromatic residues). Validate with R-factors (<0.05 for high-resolution datasets) .

Comparative Analysis Table

| Compound Name | Substituents | Key Biological Activity | Structural Feature Impact | Reference |

|---|---|---|---|---|

| This compound | 2-methoxy, NH₂ | Antimicrobial (Gram+) | Methoxy enhances solubility | |

| Ethyl 5-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate | 4-fluoro, Cl | Anticancer (HeLa IC₅₀ = 12 µM) | Cl increases lipophilicity | |

| Ethyl 5-fluoro-1-(4-aminophenyl)pyrazole-3-carboxylate | 4-amino, F | Kinase inhibition (EGFR IC₅₀ = 8 µM) | Amino group enables H-bonding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.